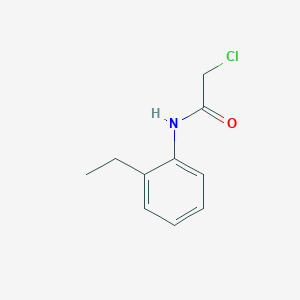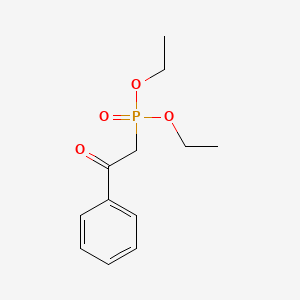
2,4,6-三甲基苄胺
描述
2,4,6-Trimethylbenzylamine, also known as TMB, is an organic compound that is found in essential oils, such as lavender, and is used in the synthesis of various pharmaceuticals and other products. It is a colorless, crystalline solid with a boiling point of 212°C. TMB has a variety of applications in scientific research, including drug synthesis, biochemical and physiological studies, and lab experiments.
科学研究应用
1. 在质谱中的应用
Shevyrin et al. (2016) 进行的一项研究探讨了NBOMe系列化合物的质谱特性,其中包括2,4,6-三甲基苄胺。通过使用气相色谱/质谱(GC/MS)和核磁共振光谱等各种技术,成功鉴定了这种化合物。这表明了2,4,6-三甲基苄胺在质谱领域中用于鉴定复杂有机化合物的实用性。
2. 在溴化反应中的作用
Goodman and Detty (2004) 的研究显示,包括2,4,6-三甲基苄胺衍生物在内的硒氧化物可作为溴化反应中的催化剂。这些催化剂在两相系统中对各种有机底物进行溴化反应非常有效,展示了这种化学物质在促进特定类型化学转化中的潜力。
3. 固态结构特性
在 Pan et al. (2006) 进行的研究中,研究了与2,4,6-三甲基苄胺密切相关的2,4,6-三甲氧基苯衍生物的结构特性。该研究使用了粉末X射线衍射数据和其他技术来确定这类材料中的结构相似性和对比性。这表明了2,4,6-三甲基苄胺衍生物在理解有机化合物固态结构特性方面的重要性。
4. 在末端炔烃的交换反应中的应用
Haberlag等人(2012年)对 2,4,6-Trimethylbenzylidyne complexes 进行了研究,展示了它们作为内部和末端炔烃交换反应的催化剂的效率。这展示了2,4,6-三甲基苄胺衍生物在有机合成中催化重要反应的作用。
5. 二氢喹唑啉的合成
Gruber、Díaz和Orelli(2018年)探讨了从2-氨基苄胺合成synthesis of dihydroquinazolines,这与2,4,6-三甲基苄胺密切相关。这项研究对杂环化合物的合成具有重要意义,表明了类似化合物在药物化学和药物设计中的相关性。
属性
IUPAC Name |
(2,4,6-trimethylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSRAILDFBJNQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332514 | |
| Record name | 2,4,6-Trimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylbenzylamine | |
CAS RN |
40393-99-5 | |
| Record name | 2,4,6-Trimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trimethylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the use of 2,4,6-Trimethylbenzylamine significant in the synthesis of the imine ligand described in the paper?
A1: 2,4,6-Trimethylbenzylamine plays a crucial role in preventing unwanted reactions in the synthesized imine ligand. The methyl groups in the ortho positions of the benzene ring serve a critical purpose. They block these positions, preventing cyclopalladation, a reaction where palladium (Pd) forms a bond with the carbon atom of the benzene ring. Additionally, the absence of β-hydrogen atoms in the 2,4,6-Trimethylbenzylamine structure eliminates the possibility of imine-enamine rearrangement. These structural features ensure that the reaction with [PdCl2(C6H5CN)2] yields the desired complex, trans-[PdCl2(2,4,6Me3C6H2CH2N@CHtBu)2] (2), with the imine ligands in a trans-coordination around the palladium center, as confirmed by X-ray crystallography [].
Q2: Could you elaborate on the concept of imine-enamine tautomerism and why its avoidance is important in this specific research context?
A2: Imine-enamine tautomerism is a chemical equilibrium where an imine, containing a carbon-nitrogen double bond (C=N), can rearrange into an enamine, containing a carbon-carbon double bond (C=C) adjacent to an amine group (C-N). This rearrangement can occur when a hydrogen atom is present on the carbon atom next to the imine group (the β-carbon). In the study, using 2,4,6-Trimethylbenzylamine, which lacks β-hydrogens, effectively prevents this tautomerism. This is crucial because the researchers aimed to synthesize a specific imine ligand with controlled coordination properties. The presence of an enamine tautomer could lead to undesired side reactions or alter the ligand's binding mode with the palladium metal center, compromising the study's objectives [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-3,5-bis{[4-(methylsulfanyl)phenyl]methylene}tetrahydro-4(1H)-pyridinone](/img/structure/B1348305.png)
![2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid](/img/structure/B1348309.png)
![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1348312.png)





![N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide](/img/structure/B1348326.png)

![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)
![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)